molecular formula C17H25N B11106042 (7R,8R)-1-benzyl-7,8-dimethyl-1-azaspiro[4.4]nonane

(7R,8R)-1-benzyl-7,8-dimethyl-1-azaspiro[4.4]nonane

Cat. No.: B11106042
M. Wt: 243.4 g/mol
InChI Key: VZWDJLJYGNRZGP-HUUCEWRRSA-N
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Description

1-benzyl-7,8-dimethyl-1-azaspiro[44]nonane is a chemical compound with the molecular formula C17H25N It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-7,8-dimethyl-1-azaspiro[4.4]nonane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions. Benzylation can be performed using benzyl halides in the presence of a base, while methylation can be achieved using methyl iodide or similar reagents.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 1-benzyl-7,8-dimethyl-1-azaspiro[4.4]nonane may involve optimization of the synthetic route for large-scale synthesis. This includes the use of cost-effective reagents, efficient reaction conditions, and scalable purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-7,8-dimethyl-1-azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be

Properties

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

(7R,8R)-1-benzyl-7,8-dimethyl-1-azaspiro[4.4]nonane

InChI

InChI=1S/C17H25N/c1-14-11-17(12-15(14)2)9-6-10-18(17)13-16-7-4-3-5-8-16/h3-5,7-8,14-15H,6,9-13H2,1-2H3/t14-,15-/m1/s1

InChI Key

VZWDJLJYGNRZGP-HUUCEWRRSA-N

Isomeric SMILES

C[C@@H]1CC2(CCCN2CC3=CC=CC=C3)C[C@H]1C

Canonical SMILES

CC1CC2(CCCN2CC3=CC=CC=C3)CC1C

Origin of Product

United States

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